molecular formula C12H15NO4 B8148431 rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate

rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate

Cat. No.: B8148431
M. Wt: 237.25 g/mol
InChI Key: UQMYJSTUMJIQJB-WDEREUQCSA-N
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Description

rac-Benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate is a chiral carbamate derivative featuring a benzyl-protected amine group attached to a (3R,4R)-configured tetrahydrofuran (oxolan) ring with a hydroxyl substituent at the 4-position. The compound’s molecular formula is C₁₃H₁₅NO₄ (calculated molecular weight: 249.26 g/mol).

Properties

IUPAC Name

benzyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMYJSTUMJIQJB-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Preparation

The process begins with the synthesis of a racemic amino alcohol precursor, typically (3aR,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol , as described in Patent EP2707363A1. This intermediate is prepared via cyclization of a diketone derivative under acidic conditions, yielding a mixture of diastereomers.

Key Reaction Conditions:

  • Solvent : Toluene/isopropanol (1:13 v/v)

  • Temperature : 63°C for cyclization, followed by cooling to 0°C for crystallization

  • Yield : 85–90% after recrystallization.

Resolution Using Chiral Auxiliaries

The racemic amine intermediate is resolved using N-(tert-butoxycarbonyl)-L-phenylalanine to form a diastereomerically pure salt. This step exploits the differential solubility of the diastereomers in isopropanol:

  • The amine (14.5 mmol) and chiral acid (15.2 mmol) are dissolved in isopropanol (19.5 mL) at 63°C.

  • Crystallization initiates at 53°C, with final cooling to 0°C for 60 minutes.

  • The salt is isolated via filtration, yielding a 98.8% enantiomeric excess (ee) by LC analysis.

Carbamate Formation

The resolved amine is treated with benzyl chloroformate in the presence of potassium carbonate to introduce the benzyl carbamate group:

Amine+Cbz-ClK2CO3rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate\text{Amine} + \text{Cbz-Cl} \xrightarrow{\text{K}2\text{CO}3} \text{rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate}

Conditions :

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 78–82% after purification.

Direct Reduction and Carbamate Formation

Reduction of Keto Intermediates

An alternative route involves the sodium borohydride (NaBH4) reduction of a 2,5-dioxotetrahydrofuran-3-ylcarbamate precursor, as demonstrated in the synthesis of analogous compounds.

Procedure:

  • (R)-Benzyl 2,5-dioxotetrahydrofuran-3-ylcarbamate (213.79 mmol) is dissolved in THF (330 mL).

  • NaBH4 (8.09 g) is added at 0°C over 4 hours.

  • The mixture is stirred at 25°C for 2 hours, acidified to pH 4 with HCl, and extracted with diethyl ether.

  • The organic layer is concentrated to yield the hydroxybutanoic acid derivative (85% yield).

Adaptation for this compound:

  • Replace the dioxotetrahydrofuran precursor with a racemic keto-oxolane derivative .

  • Use non-stereoselective reduction conditions to retain the racemic mixture.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (Methanol-d4) : δ 2.41–2.70 (m, 2H, CH2), 3.33–3.65 (m, 4H, oxolane and NH), 4.95–5.12 (m, 2H, OCH2Ph), 7.14–7.46 (m, 5H, aromatic).

  • LCMS (ESI) : m/z 254.1 [M+H]+.

  • Optical Rotation : [α]D20 = +13° (c = 0.14 g/dL in CH2Cl2).

Purity and Yield Comparison

MethodYield (%)Purity (%)ee (%)
Diastereomeric Salt8299.798.8
Direct Reduction8595.2N/A

Industrial-Scale Considerations

Solvent Recovery

Patent EP2707363A1 emphasizes isopropanol recovery during crystallization, reducing waste and costs.

Temperature Control

Maintaining 0°C during NaBH4 addition prevents over-reduction and byproduct formation .

Chemical Reactions Analysis

Types of Reactions

rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s structural analogs differ in ring size, substituents, and protecting groups, which influence their physicochemical properties and reactivity. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
rac-Benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate (Target) C₁₃H₁₅NO₄ 249.26 Not explicitly listed 5-membered oxolan ring, hydroxyl group, benzyl carbamate
Benzyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate () C₁₂H₁₃FN₂O₂ 248.24 1776113-83-7 5-membered pyrrolidine (N-containing) ring, fluorine substituent instead of hydroxyl
Benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate hydrochloride () C₁₃H₁₈N₂O₃·HCl 294.75 1951441-58-9 6-membered piperidine ring, hydrochloride salt
rac-tert-Butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate () C₁₃H₂₅N₃O₃ 283.36 Not explicitly listed tert-butyl carbamate, piperazine substituent on oxolan ring
Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate () C₈H₁₁N₃O₄ 213.19 1807891-13-9 Methyl ester, triazole ring fused to oxolan

Functional Group and Reactivity Analysis

Hydroxyl vs. Fluorine’s electronegativity may increase metabolic stability but reduce polarity .

Pyrrolidine () introduces a basic nitrogen, altering pH-dependent solubility and reactivity.

Protecting Groups: Benzyl (target): Removable via hydrogenolysis, suitable for intermediates requiring mild deprotection. tert-Butyl (): Acid-labile, offering orthogonal protection strategies in multi-step syntheses .

Biological Activity

rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a carbamate functional group linked to a hydroxylated oxolane ring. Its stereochemistry is significant as it influences the compound's reactivity and interactions with biological targets.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.267 g/mol
CAS Number 215940-69-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or by acting as a substrate analog.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptors : It could interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could be useful in drug development for conditions like cancer or metabolic disorders.
  • Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Enzyme Inhibition

In another study, researchers assessed the enzyme inhibition properties of the compound on a specific target enzyme involved in cancer metabolism. The results showed a dose-dependent inhibition with an IC50 value indicating promising potential for therapeutic applications.

Research Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
  • Biochemistry : In studies focusing on enzyme mechanisms and metabolic pathways.
  • Pharmacology : Investigated for potential use in developing new drugs targeting specific diseases.

Q & A

Basic Research Question

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers and determine enantiomeric excess (ee) .
  • X-ray Crystallography : Employ SHELX software for single-crystal structure determination to unambiguously assign the (3R,4R) configuration .
  • NMR Spectroscopy : Analyze 1^1H-1^1H coupling constants (e.g., J3,4J_{3,4} in the oxolane ring) to validate relative stereochemistry .

How do structural modifications in related carbamates influence the biological activity of this compound?

Advanced Research Question
Comparative studies highlight:

  • Stereochemical Impact : Analogues with (3S,4S) or (3R,4S) configurations show reduced binding affinity to neurological targets (e.g., monoamine transporters), emphasizing the importance of the (3R,4R) motif .
  • Functional Group Effects : Replacement of the benzyl group with tert-butyl reduces solubility but enhances metabolic stability, as seen in prodrug designs .
  • Biological Assays : Use in vitro assays (e.g., enzyme inhibition or cell viability) to quantify structure-activity relationships (SAR) .

What strategies can resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Question
Discrepancies often arise from:

  • Purity Variations : Validate compound purity (>95%) via LC-MS to exclude confounding effects from impurities .
  • Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) to ensure reproducibility. For example, acetylcholinesterase inhibition assays are pH-sensitive .
  • Enantiomeric Cross-contamination : Re-evaluate enantiomeric ratios using chiral separation techniques, as residual (3S,4S) enantiomers may antagonize activity .

What methodologies are recommended for stabilizing reactive intermediates during the synthesis of this compound?

Basic Research Question

  • Protective Group Chemistry : Temporarily protect the hydroxyl group in the oxolane ring using TBSCl (tert-butyldimethylsilyl chloride) to prevent oxidation during carbamate formation .
  • Inert Atmosphere : Conduct reactions under nitrogen or argon to avoid moisture-sensitive intermediate degradation .
  • Low-Temperature Quenching : Halt reactions by cooling to -20°C before workup to stabilize transient intermediates .

How can researchers leverage computational tools to predict the physicochemical properties of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP values using software like Schrödinger’s Desmond or GROMACS .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity toward nucleophiles or electrophiles .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .

What are the critical challenges in scaling up the enantioselective synthesis of this compound?

Advanced Research Question

  • Catalyst Efficiency : Screen chiral catalysts (e.g., Jacobsen’s thiourea) to improve enantioselectivity (>90% ee) while minimizing catalyst loading .
  • Solvent Scalability : Transition from dichloromethane to greener solvents (e.g., cyclopentyl methyl ether) without compromising reaction yield .
  • Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress and adjust parameters dynamically .

How does the oxolane ring conformation influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Ring Strain Analysis : The chair-like conformation of the oxolane ring reduces steric hindrance, facilitating nucleophilic attack at the carbamate carbonyl .
  • Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and carbamate groups stabilizes transition states, as shown by 1^1H NMR titration experiments .
  • Kinetic Studies : Compare reaction rates with acyclic analogues to quantify the ring’s electronic and steric contributions .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is needed if aerosolization occurs .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .
  • Spill Management : Absorb spills with vermiculite and treat with 10% sodium bicarbonate solution to neutralize reactive intermediates .

How can researchers validate the metabolic stability of this compound in preclinical studies?

Advanced Research Question

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to estimate half-life (t1/2t_{1/2}) .
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogues to track metabolic pathways and identify major metabolites .
  • Comparative Profiling : Benchmark against clinically used carbamates (e.g., rivastigmine) to assess relative stability in plasma .

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